3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline
Description
Contextualization of Quinoline (B57606) Derivatives in Modern Chemical and Biological Research
Quinoline, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry. mdpi.com Its structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a unique template for the development of bioactive molecules. nih.gov
The journey of quinoline began in 1834 when it was first extracted from coal tar. nih.gov A significant milestone in its history was the isolation of quinine (B1679958) from the bark of the cinchona tree, an alkaloid with a quinoline core that became a crucial treatment for malaria. mdpi.com This discovery spurred further investigation into quinoline-based compounds, leading to the synthesis of other important antimalarial drugs like chloroquine (B1663885) and mefloquine. nih.govmdpi.com The development of various synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has made a wide array of quinoline derivatives accessible for research. nih.gov
The versatility of the quinoline scaffold has led to its exploration in numerous therapeutic areas. Research has demonstrated that quinoline derivatives possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. mdpi.comnih.govnih.govnih.gov The mechanism of action of these derivatives is often tied to their ability to interact with biological macromolecules. For instance, some quinoline-based compounds function as topoisomerase inhibitors, interfering with DNA replication in cancer cells, while others exhibit their antimicrobial effects by inhibiting bacterial DNA gyrase. nih.gov The functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a subject of continuous mechanistic study. nih.govresearchgate.net
Specific Focus on 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline: Molecular Structure and Research Relevance
The compound this compound is a specific derivative that combines several key structural features, each contributing to its potential chemical and biological profile.
The molecular architecture of this compound is characterized by three main components:
Quinoline Core: The foundational quinoline ring system is a well-established pharmacophore. The nitrogen atom in the ring can act as a hydrogen bond acceptor, a key interaction in many biological systems. nih.gov The aromatic nature of the fused rings allows for π-π stacking interactions with biological targets. nih.gov
Phenoxy Linkage: The ether linkage connecting the quinoline core to the phenyl ring at the 3-position is a significant feature. The synthesis of phenoxy-quinolines has been a subject of interest, with studies exploring their potential as antibacterial and anti-inflammatory agents. mdpi.comnih.gov This linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to a target protein.
Dichloro-nitro Substitution: The phenyl ring is substituted with two chlorine atoms at positions 2 and 6, and a nitro group at position 4. Halogen substitutions are a common strategy in drug design to modulate the electronic properties and lipophilicity of a molecule. acs.org The presence of electron-withdrawing groups like chlorine and nitro can significantly influence the compound's reactivity and metabolic stability. nih.govindustrialchemicals.gov.au Specifically, the 4-nitrophenol (B140041) moiety is known for its distinct physicochemical properties. wikipedia.org
The rationale for investigating compounds like this compound stems from the established biological activities of its constituent parts. The combination of a quinoline core with a substituted phenoxy group presents an opportunity to develop novel compounds with potentially enhanced or unique pharmacological profiles. For example, various 4-phenoxyquinoline derivatives have been synthesized and evaluated as c-Met kinase inhibitors for cancer therapy. nih.govnih.gov The substitution pattern on the phenoxy ring is a critical determinant of activity, with electron-withdrawing groups often being beneficial for antitumor activity. nih.gov
Objectives and Scope of Academic Inquiry for the Specified Quinoline Derivative
The primary objectives for the academic inquiry into this compound would include:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs. Full characterization would involve techniques such as NMR, IR, and mass spectrometry to confirm the structure.
Physicochemical Profiling: Determining key properties such as solubility, lipophilicity (LogP), and pKa, which are crucial for understanding its potential as a drug candidate. nih.gov
Biological Screening: Evaluating the compound's activity against a panel of biological targets, such as cancer cell lines, bacterial strains, or specific enzymes, based on the known activities of related quinoline and phenoxy derivatives. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with variations in the substitution pattern to understand how different functional groups influence biological activity.
The scope of such research would be to ascertain whether the unique combination of structural motifs in this compound translates into valuable chemical or biological properties, potentially leading to the development of new research tools or therapeutic leads.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-dichloro-4-nitrophenoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-12-6-10(19(20)21)7-13(17)15(12)22-11-5-9-3-1-2-4-14(9)18-8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWOGCBNSCFZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Influence of the Dichloro-nitro-phenoxy Moiety on Molecular Interactions
The phenoxy portion of the molecule, substituted with two chlorine atoms and a nitro group, is critical for establishing specific non-covalent interactions that dictate molecular recognition and binding affinity.
The arrangement of substituents on the phenoxy ring significantly impacts the electronic properties and, consequently, the reactivity of the molecule. The chlorine and nitro groups are strongly electron-withdrawing, a characteristic that has been shown to influence the activity of similar compounds. For instance, in a related series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, electron-withdrawing substitutions were correlated with stronger biological activity. nih.gov
The position of these groups is paramount. The 2,6-dichloro substitution pattern creates significant steric hindrance around the ether linkage and influences the rotational barrier of the nitro group. nih.gov DFT (Density Functional Theory) calculations on related substituted nitroaromatic compounds show that electron-withdrawing groups alter the electron distribution across the ring, which can activate or deactivate certain positions toward nucleophilic or electrophilic attack. nih.gov The nitro group, particularly at the para-position (C4), exerts a powerful electron-withdrawing effect through resonance, which polarizes the entire phenoxy ring. This polarization is a key determinant of the molecule's interaction with biological macromolecules. The reactivity of nitroquinolones is known to be strongly activated by the electron-withdrawing nature of the nitro group. nih.gov
Table 1: Influence of Substituents on the Electronic Properties of the Phenoxy Ring
| Substituent | Position | Electronic Effect | Implication for Reactivity |
|---|---|---|---|
| Chlorine | 2 | Inductive (-I), Weakly deactivating | Increases electrophilicity of the ring, participates in halogen bonding |
| Chlorine | 6 | Inductive (-I), Weakly deactivating | Increases electrophilicity of the ring, participates in halogen bonding |
Halogen and nitro groups are not mere electronic modifiers; they are active participants in molecular recognition through specific non-covalent interactions.
Halogen Bonding: The chlorine atoms in the 2 and 6 positions can engage in halogen bonding. nih.gov This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's binding pocket. acs.orgresearchgate.net Halogen bonds are increasingly recognized as crucial for ligand-protein recognition and can significantly enhance binding affinity and specificity. acs.org
Nitro Group Interactions: The nitro group is a versatile functional group in molecular recognition. rsc.org Its oxygen atoms are potent hydrogen bond acceptors, readily interacting with hydrogen bond donors like amino acid residues (e.g., serine, threonine, lysine) in a biological target. mdpi.com Furthermore, the strong electron-withdrawing nature of the nitro group can dramatically alter the electron donor-acceptor properties of the molecule, which can be critical for preferential binding. mdpi.com In studies of related heterocyclic compounds, the replacement of an amino group with a nitro group was found to reshape the molecule's effects on enzyme activity by enabling different and more favorable interactions within the kinase binding site. mdpi.com
Impact of Quinoline (B57606) Core Modifications on Mechanistic Pathways
The quinoline scaffold is not a passive carrier but an integral component whose modification can fine-tune the molecule's properties. nih.govnih.gov Its planar aromatic structure serves as a platform for interacting with flat hydrophobic regions of binding sites, while the nitrogen atom can act as a hydrogen bond acceptor. researchgate.net
The functionalization of the quinoline ring at various positions has profound implications for biological activity. nih.gov While the core of the molecule is substituted at the C3 position with the dichloro-nitro-phenoxy ether, modifications at other positions are a key strategy in drug design. SAR studies on numerous quinoline series have revealed the importance of substitution at nearly every possible position.
Position 2: Substituents at the C2 position can influence the orientation of the molecule in a binding pocket. In some quinoline series, the presence of an electron-donating group like methoxy (B1213986) at C2 enhanced activity, while an electron-withdrawing chlorine atom led to its loss. rsc.org
Position 4: This position is frequently modified in many biologically active quinolines. Introducing flexible alkylamino side chains at C4 has been used to enhance solubility and antiproliferative action. nih.gov
Position 5 and 7: Halogenation at the C5 position of 8-substituted quinolines is a known strategy to produce biologically interesting compounds. rsc.org In other cases, bulky substituents at the C7 position have been shown to facilitate antiproliferative activity. nih.gov
Position 8: Nitration of quinoline often occurs at the 8-position, and derivatives substituted at this position are common. nih.gov
For one series of quinoline derivatives acting as receptor antagonists, a substituent at the C3-position was found to be an absolute requirement for activity, highlighting the critical nature of this position for the parent compound. researchgate.net
Table 2: Summary of Implications of Quinoline Ring Position Variations from Related Studies
| Position | Type of Substituent/Modification | Observed Implication | Reference |
|---|---|---|---|
| C2 | Electron-donating/withdrawing groups | Can enhance or abolish activity, depending on the group and target | rsc.org |
| C4 | Alkylamino side chains | Enhanced solubility and antiproliferative activity | nih.gov |
| C5 | Halogenation | Common modification for biologically active derivatives | rsc.org |
| C7 | Bulky groups | Facilitated antiproliferative activity | nih.gov |
While 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline is an achiral molecule, the introduction of chiral centers through modification of either the quinoline or phenoxy rings is a common strategy in medicinal chemistry to optimize activity. orientjchem.org The stereochemistry of quinoline derivatives often plays a critical role in their biological function, with enantiomers frequently exhibiting significant differences in potency and toxicity. nih.gov
For example, in a series of 4-aminoalcohol quinoline derivatives developed as antimalarial agents, the (S)-enantiomers were found to be 2 to 15 times more potent than their corresponding (R)-enantiomers. nih.govnih.gov Conversely, for certain quinoline derivatives with anticancer properties, compounds with an (R)-configuration at a chiral side chain were more active than those with an (S)-configuration. orientjchem.org These differences arise because enantiomers interact differently with the chiral environment of biological targets like enzymes and receptors, leading to one enantiomer having a much better fit and, therefore, higher activity. These findings underscore the importance of stereochemistry in the design of quinoline-based compounds. nih.govnih.gov
Table 3: Examples of Enantiomeric Activity Differences in Quinoline Derivatives
| Compound Series | More Active Enantiomer | Biological Activity | Fold Difference in Activity | Reference |
|---|---|---|---|---|
| 4-Aminoalcohol Quinolines | (S)-enantiomers | Antimalarial | 2 to 15-fold higher | nih.govnih.gov |
| Anticancer Quinolines | (R)-configuration | Anticancer | Not specified, but noted as more active | orientjchem.org |
Rational Design Principles for Modulating Molecular Targets
Based on the SAR and SMR studies of this compound and related compounds, several rational design principles can be formulated to guide the development of new molecules with modulated activity. manchester.ac.ukbenthamscience.com
Leverage Key Interactions: The design of new analogs should aim to preserve or enhance the halogen bonding capabilities of the chlorine atoms and the hydrogen-bonding potential of the nitro group, as these are likely key contributors to target affinity. mdpi.combenthamscience.com
Optimize the Quinoline Core: Judicious substitutions on the quinoline ring can be used to improve properties like potency, selectivity, and pharmacokinetics. Based on existing data, positions C2, C4, and C7 are promising points for modification. nih.govrsc.org
Introduce Strategic Functionality: The introduction of groups that can block sites of metabolic vulnerability (a common strategy in quinoline drug design) could improve the compound's profile. manchester.ac.ukbenthamscience.com This might involve adding fluorine atoms or bulky groups like a t-butyl group at susceptible positions. benthamscience.com
Exploit Stereochemistry: If modifications introduce a chiral center, the synthesis and testing of individual enantiomers is critical. As enantiomers can have vastly different biological activities, resolving them is essential for maximizing therapeutic effect and minimizing potential side effects. orientjchem.orgnih.gov
Utilize Computational Modeling: Building quantitative structure-activity relationship (QSAR) models can help predict the activity of newly designed derivatives, reducing the time and cost associated with synthesizing and testing large numbers of compounds. mdpi.com
By applying these principles, the this compound scaffold can be systematically optimized to develop novel compounds with tailored activities against specific molecular targets.
Identification of Pharmacophore Features from Structure-Activity Data
The pharmacophore of a molecule represents the essential spatial arrangement of features responsible for its biological activity. For this compound, the key pharmacophoric features can be inferred from SAR studies on analogous compounds, primarily investigated as kinase inhibitors and anticancer agents. nih.govnih.govresearchgate.netnih.govnih.govbrieflands.combenthamscience.com The molecule can be dissected into three main components: the quinoline core, the phenoxy linker, and the substituted phenyl ring.
The Quinoline Core: The quinoline ring system is a common scaffold in many biologically active compounds. nih.govbrieflands.combenthamscience.com In the context of kinase inhibition, the nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase ATP-binding pocket. wjgnet.comnih.govresearchgate.net The aromatic nature of the bicyclic system also contributes to hydrophobic and π-π stacking interactions within the active site. mdpi.com
The Phenoxy Linker: The ether linkage between the quinoline and phenyl rings provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target. This linker also properly positions the substituted phenyl ring for further interactions.
The Dichloro-Substituted Phenyl Ring: Halogen substitutions, particularly chlorine, on the peripheral phenyl ring are a common strategy to enhance binding affinity. The two chlorine atoms at positions 2 and 6 of the phenoxy group are electron-withdrawing and sterically bulky. These substitutions can influence the electronic properties of the entire molecule and can lead to favorable van der Waals or halogen bond interactions within the target protein. nih.gov Studies on similar dichloro-substituted analogs have shown that such substitutions on the B-ring aniline (B41778) demonstrate high affinity for their targets. nih.gov
The Nitro Group: The nitro group at the 4-position of the phenoxy ring is a strong electron-withdrawing group. This feature can significantly impact the molecule's electronic distribution and potential for hydrogen bonding. In some quinoline derivatives, the presence of a nitro group has been associated with cytotoxic activity against cancer cell lines. brieflands.com For example, the cytotoxicity of 7-methylquinoline (B44030) derivatives against Caco-2 cell lines was observed to increase with the introduction of a nitro group. brieflands.com
The following table summarizes the key pharmacophoric features and their likely contributions to the biological activity of compounds related to this compound, based on studies of analogous structures.
| Structural Moiety | Observed/Inferred Pharmacophoric Role | Supporting Evidence from Analog Studies |
| Quinoline Ring | Hydrogen bond acceptor (N atom), Hydrophobic interactions, π-π stacking. | The nitrogen atom is crucial for interaction with the kinase hinge region. wjgnet.comnih.govresearchgate.net The aromatic system contributes to binding affinity. mdpi.com |
| Phenoxy Linker | Provides optimal orientation of the substituted phenyl ring. | Common linker in kinase inhibitors, allowing for conformational flexibility. |
| Dichloro Substitution | Enhances binding affinity through van der Waals and/or halogen bond interactions. Modulates electronic properties. | Dichloro-substitution on the aniline B-ring of related compounds showed the highest affinity for PPARγ. nih.gov |
| Nitro Group | Strong electron-withdrawing group, potential for hydrogen bonding, can contribute to cytotoxicity. | Nitration of a methylquinoline derivative increased its cytotoxicity against Caco-2 cancer cells. brieflands.com |
Derivation of Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Models
QSAR and QSMR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or mechanism of action. These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs. While a specific QSAR model for this compound is not available, the principles can be derived from studies on broader classes of quinoline derivatives. nanobioletters.comresearchgate.net
Typically, the development of a QSAR model for quinoline derivatives involves the calculation of various molecular descriptors, which can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the nitro and chloro groups in this compound would significantly influence these parameters.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating the compound's distribution between an aqueous and a non-aqueous phase. This is critical for cell permeability and interaction with hydrophobic pockets in proteins.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and shape indices.
A hypothetical QSAR study for a series of analogs of this compound might yield an equation similar to the following generic form:
log(1/IC₅₀) = a(Descriptor 1) + b(Descriptor 2) - c*(Descriptor 3) + ... + Constant**
Where:
log(1/IC₅₀) represents the biological activity (e.g., inhibitory concentration).
Descriptor 1, 2, 3... are the calculated molecular descriptors.
a, b, c... are the coefficients determined by statistical methods like multiple linear regression (MLR) or partial least squares (PLS), indicating the positive or negative contribution of each descriptor to the activity.
For a series of phenoxyquinoline derivatives, a QSAR model might reveal that:
Increased hydrophobicity (positive coefficient for logP) in a specific region of the molecule enhances activity.
The presence of electron-withdrawing groups on the phenoxy ring (positive coefficient for a descriptor like Hammett's sigma constant) is beneficial for activity.
Bulky substituents at certain positions are detrimental to activity (negative coefficient for a steric descriptor).
The following table presents a hypothetical summary of descriptor contributions that might be expected in a QSAR model for analogs of this compound, based on general principles observed in related compound series.
| Descriptor Type | Example Descriptor | Potential Influence on Activity | Rationale based on Analog Studies |
| Electronic | Hammett constant (σ) of phenoxy ring substituents | Positive correlation | Electron-withdrawing groups often enhance kinase inhibitory activity. nih.gov |
| Hydrophobic | LogP | Parabolic or positive correlation | Optimal hydrophobicity is required for target engagement and cell permeability. |
| Steric | Molar Refractivity (MR) | Position-dependent positive or negative correlation | Bulky groups may be favored in some pockets but clash in others. |
| Quantum Chemical | LUMO Energy | Negative correlation | A lower LUMO energy indicates a better electron acceptor, which can be important for interactions. |
It is important to note that the actual QSAR model would depend on the specific biological target and the diversity of the chemical structures included in the training set.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These theoretical methods provide insights into electronic structure, molecular geometry, and reactivity, complementing experimental findings.
Density Functional Theory (DFT) Studies of 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT study on this compound would typically calculate its optimized molecular geometry, bond lengths, and bond angles. Such calculations provide a three-dimensional understanding of the molecule's structure at its lowest energy state.
However, specific DFT studies detailing the optimized structure, vibrational frequencies, or other quantum chemical parameters for this compound are not available in the reviewed literature. While DFT has been applied to many quinoline (B57606) derivatives to understand their structural features, this specific compound does not appear to have been the subject of such a published analysis. uobaghdad.edu.iqphyschemres.orgelectrochemsci.org
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
A detailed FMO analysis for this compound, including the specific energy values for its HOMO, LUMO, and the resulting energy gap, has not been reported in the scientific literature. Consequently, chemical reactivity descriptors such as electronegativity, chemical hardness, and softness derived from these values are not available.
Table 1: Frontier Molecular Orbital (FMO) Parameters (Data Not Available) This table would typically display the calculated energies of the HOMO and LUMO orbitals and the energy gap for the compound. No published data was found for this compound.
| Parameter | Value (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | Data Not Available |
| ELUMO (Lowest Unoccupied Molecular Orbital) | Data Not Available |
| Energy Gap (ΔE = ELUMO - EHOMO) | Data Not Available |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The nitro group's oxygen atoms and the quinoline's nitrogen atom would be expected to be electron-rich regions.
Specific MEP analysis and maps for this compound have not been published, preventing a detailed discussion of its specific reactive sites based on this method.
Molecular Modeling and Docking Studies for Target Engagement
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These studies are crucial in drug discovery for predicting the potential biological activity of a compound.
Ligand-Protein Interaction Profiling with Relevant Molecular Targets
Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred orientation and interaction patterns. This profiling identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
There are no published molecular docking studies for this compound against any specific molecular targets. While research exists on the docking of other quinoline derivatives against various targets like telomerase or tyrosine kinases, this specific compound has not been investigated in this context. nih.govresearchgate.netnih.gov
Prediction of Binding Modes and Affinities
A primary output of molecular docking is the prediction of binding affinity (often expressed as a docking score or binding energy in kcal/mol), which estimates the strength of the ligand-protein interaction. A lower binding energy generally suggests a more stable and favorable interaction.
As no docking studies have been reported for this compound, there is no data available on its predicted binding modes or affinities with any biological targets.
Table 2: Molecular Docking and Binding Affinity Predictions (Data Not Available) This table would typically list the protein targets studied, the corresponding binding affinities (e.g., in kcal/mol), and the key interacting amino acid residues. No such data was found for this compound.
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Pharmacophore-Based Virtual Screening and Hit Identification
Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a target receptor can be used as a 3D query to screen large chemical databases for novel compounds that match these features and are therefore likely to be active.
The process begins with either a known active ligand or the receptor's binding site to generate a hypothesis. This model typically includes features like hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and charged groups. For this compound, a potential pharmacophore model would highlight its key features:
Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen atom in the quinoline ring.
Aromatic Rings: The quinoline and the dichloronitrobenzene ring systems, which can participate in π-π stacking interactions.
Hydrophobic/Halogen Features: The chlorine atoms on the phenyl ring.
This generated pharmacophore model would then be used to screen databases like ZINC for compounds with similar spatial arrangements of these features. Hits from this virtual screening are then prioritized for further analysis, such as molecular docking, to refine the list of potential candidates for synthesis and biological testing.
Table 1: Potential Pharmacophore Features of this compound
| Feature Type | Location on Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (A) | Quinoline Nitrogen | Interaction with donor residues in a target protein. |
| Hydrogen Bond Acceptor (A) | Nitro Group Oxygens | Interaction with donor residues. |
| Aromatic Ring (R) | Quinoline Ring System | π-π stacking with aromatic amino acids. |
| Aromatic Ring (R) | Dichlorophenyl Ring | π-π stacking or hydrophobic interactions. |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
While molecular docking provides a static snapshot of a ligand in a protein's binding site, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the stability of binding, conformational changes, and the role of solvent.
Conformational Analysis and Stability of the Chemical Compound
MD simulations are used to explore the conformational landscape of this compound. The molecule's flexibility, primarily around the ether linkage connecting the two ring systems, allows it to adopt various conformations. A simulation would reveal the most energetically favorable conformations and the energy barriers between them.
A key aspect to analyze is the potential for intramolecular strain, such as bending in the quinoline ring, which can affect the molecule's reactivity and interaction with a target. The stability of the compound's structure over the simulation time is assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions from their initial state. A stable conformation would be indicated by a low and converging RMSD value.
Ligand-Target Complex Dynamics and Water Accessibility
When this compound is docked into a target protein, MD simulations are performed on the entire complex. This analysis is crucial for validating the stability of the binding pose predicted by docking. The simulation is typically run in a water box with ions to mimic physiological conditions.
Key metrics monitored during the simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand within the binding site is calculated to assess its stability. Low fluctuation indicates a stable binding mode.
Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue in the protein to identify which parts of the protein become more or less flexible upon ligand binding.
Water Accessibility: The simulation shows how water molecules interact with the ligand and the binding site, which can be critical for binding affinity and specificity.
| Hydrogen Bonds | Counts the number of hydrogen bonds between the ligand and protein over time. | A sustained high number of H-bonds. |
Advanced Theoretical Property Prediction
Beyond its interactions with biological targets, the intrinsic physicochemical properties of this compound can be predicted using advanced theoretical methods, often based on Density Functional Theory (DFT).
Non-linear Optical (NLO) Properties
Organic molecules with extensive electron delocalization, particularly those with electron-donating and electron-accepting groups, can exhibit significant non-linear optical (NLO) properties. Quinoline derivatives have been identified as promising candidates for NLO applications. The NLO response of this compound would arise from the charge transfer between the electron-rich quinoline-ether system (donor) and the electron-withdrawing nitro group (acceptor).
Theoretical calculations can predict the first hyperpolarizability (β), a key measure of a molecule's NLO activity. A higher β value indicates a stronger NLO response. These calculations help in understanding how the specific arrangement of atoms and functional groups in the molecule contributes to its potential use in optoelectronic devices.
Thermodynamic Properties and Stability Predictions
DFT calculations are also employed to predict the thermodynamic stability of the molecule. By calculating properties such as the heat of formation, Gibbs free energy, and vibrational frequencies, one can assess the molecule's stability under various conditions. These calculations provide a theoretical basis for the compound's thermal stability. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides insights into the molecule's chemical reactivity and kinetic stability.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 4-chloro-8-nitroquinoline |
| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine |
Mechanistic Elucidation of Research Oriented Applications
Molecular Mechanisms in Biological Research Targets
Interaction with Enzymes and Signaling Pathways
The substituted quinoline (B57606) framework has been extensively studied for its ability to interact with and modulate the activity of critical enzymes and proteins involved in cellular signaling.
Aurora Kinase B: Research into a novel 4-phenoxy-quinoline scaffold, to which 3-(2,6-dichloro-4-nitro-phenoxy)-quinoline is structurally related, has revealed a unique mechanism of action against Aurora Kinase B (AURKB) nih.govacs.org. Rather than inhibiting the enzyme's catalytic activity directly, these compounds function by inducing the mislocalization of AURKB during mitosis nih.gov. AURKB is a key component of the chromosomal passenger complex (CPC), which is essential for coordinating chromosome segregation and cytokinesis nih.govacs.org. By blocking the relocalization of AURKB to the spindle midzone during anaphase, phenoxy-quinoline compounds prevent the successful completion of cytokinesis, the final stage of cell division nih.gov. This non-catalytic inhibitory mechanism represents a novel approach to disrupting mitotic progression and has been shown to be potent, with some halogen-substituted analogues demonstrating activity at sub-nanomolar concentrations nih.govacs.org.
VEGFR-2 and c-Kit: The quinoline scaffold is a well-established pharmacophore for targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy researchgate.net. Numerous studies have demonstrated that various quinoline derivatives can potently inhibit VEGFR-2 researchgate.netnih.gov. While specific data on this compound is not detailed, the general class of 4-phenoxyquinoline derivatives has been successfully optimized to yield potent inhibitors of other RTKs, such as c-Met nih.govresearchgate.net. Given that c-Met and c-Kit are related tyrosine kinases, this suggests the phenoxy-quinoline scaffold is amenable to targeting this class of enzymes. The inhibitory mechanism typically involves binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.
Table 1: Inhibitory Activity of Various Quinoline Derivatives on Selected Kinases
| Compound Class | Target Kinase | Activity/Potency | Reference |
| 4-Phenoxyquinoline Derivatives | c-Met | IC50 = 1.42 nM (Compound 1s) | nih.gov |
| Quinoline-Thiazolidine-2,4-dione | VEGFR-2 | IC50 = 98.53 nM (Compound 9) | nih.gov |
| 4-Anilino-Quinoline Derivatives | PI3K / mTOR | IC50 = 0.72 µM (PI3K), 2.62 µM (mTOR) | nih.gov |
| 4-Phenoxy-quinoline scaffold | Aurora Kinase B | Disrupts localization, potent at sub-nanomolar concentrations | nih.gov |
Caspase-3: While specific studies on this compound are lacking, other heterocyclic systems incorporating the quinoline structure have been investigated as inhibitors of Caspase-3, a key executioner enzyme in apoptosis. This indicates the potential for quinoline-based scaffolds to be adapted for the modulation of programmed cell death pathways.
Phosphodiesterase 4B (PDE4B): The quinoline framework has been successfully utilized to develop selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a target for anti-inflammatory drugs rsc.orgnih.gov. A ligand-based pharmacophore model for quinoline-based PDE4B inhibitors has been developed, highlighting the critical structural features required for activity rsc.org. Several series of quinoline derivatives have demonstrated potent PDE4B inhibition, often in the low nanomolar range kcl.ac.uk.
α-amylase and α-glucosidase: These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose, making them key targets in the management of type-2 diabetes nih.govfrontiersin.org. Recent research has identified novel quinoline-based hybrids incorporating triazole or oxadiazole moieties as effective dual inhibitors of both α-amylase and α-glucosidase nih.govresearch-nexus.netnih.gov. Some of these compounds exhibit inhibitory potencies (IC50 values) in the low micromolar range, comparable or superior to the reference drug acarbose research-nexus.netnih.gov. Kinetic studies have revealed that these quinoline hybrids often act as non-competitive inhibitors of α-glucosidase, binding to an allosteric site rather than the active site research-nexus.netnih.gov.
Table 2: Enzyme Modulatory Activity of Quinoline-Based Compounds
| Compound Class | Target Enzyme | Activity/Potency | Reference |
| Quinoline-1,3,4-oxadiazole hybrid | α-Glucosidase | IC50 = 15.85 µM | research-nexus.net |
| Quinoline-based derivatives | PDE4 | IC50 = 21.27 nM (Compound 5e) | kcl.ac.uk |
| 7-Quinolinyl-bearing triazoles | α-Amylase / α-Glucosidase | Diverse activities with IC50 values from 1.20 to 28.10 µM | nih.gov |
The quinoline scaffold is a recognized structural motif in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy nih.govresearchgate.net. Reverse transcriptase is the viral polymerase that converts viral RNA into DNA, a critical step in the retroviral life cycle researchgate.net. Numerous quinoline derivatives have been designed, synthesized, and evaluated for their ability to inhibit this enzyme nih.govnih.gov. Molecular docking studies show that these compounds bind to an allosteric pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function nih.govnih.gov. The binding is typically stabilized by hydrogen bonds and π-π stacking interactions with key amino acid residues in the pocket, such as Lys101, Tyr188, and Pro225 nih.gov.
Advanced Analytical Methodologies for Research and Elucidation
Spectroscopic Techniques for Structural and Mechanistic Insights
Spectroscopy is the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal structural features. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle.
Advanced NMR Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For 3-(2,6-dichloro-4-nitro-phenoxy)-quinoline, ¹H and ¹³C NMR would confirm the precise arrangement of atoms.
In a ¹H NMR spectrum, the protons on the quinoline (B57606) and the dichloronitrophenoxy rings would exhibit distinct chemical shifts, influenced by their local electronic environment. Protons on the quinoline ring, an aromatic heterocycle, would typically appear in the downfield region (δ 7.0-9.0 ppm). msu.edu The two protons on the dichloronitrophenoxy ring would also have characteristic shifts, influenced by the strong electron-withdrawing effects of the two chlorine atoms and the nitro group. youtube.com
¹³C NMR spectroscopy provides information on the carbon skeleton. youtube.com The spectrum would show distinct signals for each of the 15 carbon atoms in the molecule, with their chemical shifts indicating their hybridization and electronic environment. Carbons bonded to electronegative atoms like nitrogen, oxygen, and chlorine would be shifted further downfield. youtube.com
Advanced 2D NMR techniques are invaluable for establishing connectivity and spatial relationships:
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks within the quinoline and dichloronitrophenoxy rings, confirming the relative positions of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds. This is crucial for establishing the connectivity between the two aromatic ring systems through the ether linkage (C-O-C).
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. This technique would be particularly insightful for determining the preferred conformation of the molecule, specifically the dihedral angle around the ether bond connecting the quinoline and the phenoxy moieties.
Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Structural Units Note: These are representative values and can vary based on solvent and experimental conditions.
| Structural Unit | Proton | Expected Chemical Shift (ppm) |
| Quinoline Ring | Aromatic H | 7.0 - 9.0 |
| Dichloronitrophenoxy Ring | Aromatic H | 7.5 - 8.5 |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Structural Units Note: These are representative values for aromatic carbons in similar environments.
| Structural Unit | Carbon Type | Expected Chemical Shift (ppm) |
| Quinoline & Phenoxy Rings | Aromatic C-H / C-Cl | 110 - 140 |
| Quinoline & Phenoxy Rings | Aromatic C-N / C-O / C-NO₂ | 140 - 165 |
Infrared and UV-Vis Spectroscopy for Electronic Transitions and Functional Group Analysis
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. msu.edupressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups, serving as a molecular "fingerprint." libretexts.org Key expected vibrations include the strong asymmetric and symmetric stretching of the nitro group (NO₂), the stretching of the aryl ether (C-O-C) bond, C-Cl bonds, and the various C=C and C=N bonds within the aromatic quinoline system. okstate.edulibretexts.org
Table 3: Expected Characteristic IR Absorption Frequencies Note: These are typical frequency ranges for the indicated functional groups.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C and C=N (Aromatic) | Stretching | 1450 - 1600 |
| Nitro (Ar-NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (Ar-NO₂) | Symmetric Stretching | 1335 - 1370 |
| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |
| C-Cl | Stretching | 700 - 850 |
Chromatographic Techniques for Separation and Purity in Research
Chromatographic methods are essential for the separation of the target compound from reaction byproducts and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for non-volatile organic compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum. The retention time would be characteristic of the compound under specific conditions, and the peak area would allow for quantification of its purity.
X-Ray Crystallography for Absolute Stereochemistry and Conformation
Table 4: Information Obtainable from X-Ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |
| Bond Lengths | The exact distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Dihedral Angles | The rotational angle between two planes, defining molecular conformation. |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of polysubstituted quinolines often involves multi-step processes that can be hindered by harsh reaction conditions, low yields, and the use of costly or hazardous materials. nih.gov Future research will prioritize the development of novel synthetic strategies that are not only more efficient but also environmentally benign. nih.govacs.org
Flow chemistry, a paradigm shift from traditional batch processing, offers significant advantages for the synthesis of complex molecules like quinoline (B57606) derivatives. nih.gov This technology enables rapid reaction optimization, improved safety, and higher reproducibility. syrris.com The use of automated flow chemistry platforms can facilitate the generation of large compound libraries, which is crucial in the early stages of drug discovery. nih.govsyrris.com Systems such as the FlowSyn Auto-LF are designed to run multiple experiments with various reagent inputs under different conditions, incorporating automated liquid handlers and integrated purification protocols to minimize cross-contamination and accelerate the synthesis-purification cycle. labmanager.comtechnologynetworks.com
For a molecule like 3-(2,6-dichloro-4-nitro-phenoxy)-quinoline, a flow-based approach could be used to rapidly explore variations in the substituent patterns on both the quinoline and phenoxy rings. By systematically altering the starting materials in an automated fashion, a library of analogues could be synthesized efficiently, providing a diverse set of compounds for structure-activity relationship (SAR) studies. nih.govsyrris.com
Traditional methods for quinoline synthesis, such as the Friedländer condensation, have been improved by various catalytic systems, but challenges related to catalyst recovery and harsh conditions remain. nih.govresearchgate.netnih.gov Future research will focus on exploring more sustainable and efficient alternatives.
One of the most promising areas is the use of nanocatalysts. acs.org Materials based on iron, copper, zinc, gold, and other metals have demonstrated high efficiency in one-pot quinoline syntheses, often under greener, solvent-free conditions. nih.govacs.org Other emerging systems include metal-organic frameworks (MOFs), ionic liquids, and enzyme-based catalysts, which offer high specificity and operate under mild conditions. researchgate.netnih.govresearchgate.net The application of these novel catalytic approaches could significantly streamline the synthesis of the target compound and its derivatives.
| Catalytic System | Description | Key Advantages | Reference |
|---|---|---|---|
| Nanocatalysts (e.g., Fe, Cu, Zn, Ag) | Use of nanoscale particles to catalyze reactions, often in one-pot protocols. |
| nih.govacs.org |
| Metal-Organic Frameworks (MOFs) | Porous materials composed of metal ions coordinated to organic ligands. |
| researchgate.netnih.gov |
| Ionic Liquids | Salts with low melting points that act as both solvent and catalyst. |
| researchgate.netnih.gov |
| Enzymatic Catalysts (e.g., Lipases) | Use of biological enzymes to drive chemical reactions. |
| researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govyoutube.com For quinoline derivatives, these computational tools can be used to predict biological activity, suggest novel structures, and optimize for multiple desired properties simultaneously. researchgate.netspringernature.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By training ML algorithms on datasets of known quinoline derivatives and their measured activities, predictive models can be built. biointerfaceresearch.comdigitellinc.com These models can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov
A key challenge is the interpretability of these models. Modern techniques like SHAP (SHapley Additive exPlanations) can be applied to understand which molecular features or descriptors the model considers important for predicting activity. digitellinc.com This provides valuable insights into the SAR, guiding chemists in making more informed design decisions. digitellinc.com For example, SAR studies on various quinolines have highlighted the importance of specific substitutions at different positions of the quinoline core for activities like anticancer or antimicrobial effects. nih.govnih.gov
| Position on Quinoline Core | Substituent/Feature | Impact on Activity | Reference |
|---|---|---|---|
| Position 4 | Amino side chains | Facilitates antiproliferative activity. The length of the alkylamino side chain is critical. | nih.gov |
| Position 7 | Large, bulky alkoxy groups | Identified as a beneficial pharmacophore for antiproliferative activity. | nih.gov |
| General | Hydrophobic fields | Found to be a major contributor in a 3D-QSAR model for tubulin inhibitors. | biointerfaceresearch.com |
| Position 4 (Pyridine) | Appropriate heterocycles | Significantly impacts antiproliferative activity against certain cancer cell lines. | nih.gov |
Generative chemistry employs AI models to design entirely new molecules. youtube.com These models, often based on architectures like variational autoencoders (VAEs) or recurrent neural networks (RNNs), are trained on large databases of chemical structures to learn the "language" of chemistry. youtube.comresearchgate.net They can then generate novel molecules, either by exploring the vast chemical space randomly or by being guided to optimize for specific properties. springernature.com
A typical generative workflow involves a molecule generator, a multi-objective optimization algorithm, and a scoring function that predicts properties like binding affinity, solubility, and synthetic accessibility. youtube.com This approach could be applied to generate novel quinoline derivatives that retain the core structure of this compound but possess modifications predicted to enhance activity or improve physicochemical properties. youtube.com
Exploration of Unexplored Mechanistic Pathways and Target Identification
While the quinoline scaffold is present in numerous biologically active compounds, the specific molecular targets and mechanisms of action for this compound are likely uncharacterized. A significant future research direction is the elucidation of its biological activity profile. This process typically involves a combination of computational prediction and experimental validation.
Initial steps would involve in silico methods like reverse docking, where the compound is screened against a large library of known protein structures to identify potential binding targets. Based on the known activities of other quinoline derivatives, potential targets could include protein kinases, tubulin, peptide deformylase, or DNA-related enzymes. biointerfaceresearch.comnih.govnih.govnih.gov These computational hypotheses would then need to be tested experimentally through in vitro binding assays and cell-based functional assays to confirm the interactions and understand the downstream cellular consequences. Identifying the specific mechanistic pathway is critical for any further development of this compound or its derivatives as potential therapeutic agents or biological probes. nih.gov
| Potential Target/Pathway | Observed Effect/Mechanism | Reference |
|---|---|---|
| p53/Bax Pathway | Activation of p53 transcriptional activity, leading to apoptosis in cancer cells. | nih.gov |
| Tubulin | Inhibition of tubulin polymerization, targeting the colchicine (B1669291) binding site. | biointerfaceresearch.com |
| Peptide Deformylase (PDF) | Inhibition of this bacterial enzyme, leading to antibacterial effects. | nih.gov |
| Pim-1 Kinase | Inhibition of the kinase, leading to cell cycle arrest and apoptosis. | nih.gov |
| Prions (PrPSc) | Inhibition of pathogenic prion protein formation. | nih.gov |
Multidisciplinary Collaborations in Quinoline Research
The exploration and development of complex quinoline derivatives, exemplified by this compound, are intrinsically dependent on the integration of expertise from various scientific disciplines. The multifaceted nature of drug discovery and materials science necessitates a collaborative approach to unlock the full potential of the quinoline scaffold. rsc.org Such collaborations are not merely advantageous but essential for translating a synthesized molecule into a functional application.
The journey of a quinoline derivative from a laboratory curiosity to a potential therapeutic agent or advanced material involves a synergistic interplay between chemists, biologists, computational scientists, and pharmacologists. nih.govorientjchem.org Organic and medicinal chemists are at the forefront, designing and executing the synthesis of novel quinoline compounds. rsc.org The functionalization of the quinoline ring, a key strategy for enhancing pharmacological profiles, requires sophisticated synthetic methodologies. rsc.org For a molecule like this compound, this involves the precise introduction of a substituted phenoxy group at the C3 position, a task that benefits from advanced catalytic systems and a deep understanding of reaction mechanisms.
Once synthesized, the collaboration expands to include biologists and pharmacologists who evaluate the compound's biological activities. nih.gov This can range from assessing its efficacy against cancer cell lines to determining its potential as an antimicrobial or antimalarial agent. brieflands.commdpi.com For instance, studies on other quinoline derivatives have shown that specific substitutions can lead to potent inhibition of targets like the Estrogen Receptor α (ERα) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in breast cancer models. nih.gov Such evaluations provide crucial feedback to the chemists, guiding the next cycle of structural modifications to optimize activity and selectivity.
Computational science provides a powerful bridge between chemical synthesis and biological testing. nih.gov Molecular modeling and docking studies are employed to predict how a quinoline derivative might interact with a specific biological target, such as an enzyme or receptor. nih.govnih.gov This computational screening helps to prioritize which compounds to synthesize and test, thereby saving significant time and resources. nih.gov Quantitative Structure-Activity Relationship (QSAR) models further refine this process by correlating structural features of a series of compounds with their biological activities, offering a rational basis for the design of more potent derivatives. nih.gov
The synergy of these collaborations is pivotal for overcoming challenges in drug development, such as multidrug resistance. nih.gov For example, some quinoline derivatives have been investigated as inhibitors of multidrug resistance proteins, a study that inherently requires the combined expertise of chemists to synthesize the compounds, and biologists to perform complex cellular assays. nih.gov
The table below illustrates the typical roles and contributions of different disciplines in the research and development pipeline of a novel quinoline derivative.
Table 1: Disciplinary Roles in Quinoline Derivative Research
| Discipline | Key Roles and Contributions | Research Phase |
| Medicinal Chemistry | Design and synthesis of novel quinoline derivatives; structural modification and optimization. rsc.org | Discovery & Preclinical |
| Computational Chemistry | Molecular docking studies; QSAR modeling to predict bioactivity and guide synthesis. nih.gov | Discovery & Design |
| Molecular Biology | Identification and validation of biological targets; in vitro screening against enzymes and receptors. nih.gov | Preclinical |
| Pharmacology | Evaluation of compound efficacy in cell-based assays and animal models; structure-activity relationship (SAR) studies. orientjchem.org | Preclinical |
| Materials Science | Exploration of quinoline derivatives in catalysis and as advanced materials. mdpi.com | Applied Research |
This collaborative framework accelerates the pace of discovery and enhances the quality of the resulting scientific insights. rsc.org Future progress in the field of quinoline research, including the exploration of compounds like this compound, will undoubtedly be driven by even more integrated and dynamic partnerships across these scientific domains.
Q & A
Q. What are the optimal synthetic routes for 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution between 2,6-dichloro-4-nitro-phenol and a halogenated quinoline precursor. Critical parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates and stabilize transition states .
- Catalysts : Use of base catalysts (e.g., K₂CO₃) facilitates deprotonation of the phenolic hydroxyl group . Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., nitro group at C4, phenoxy linkage at C3 of quinoline) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₅H₈Cl₂N₂O₃) and detects isotopic clusters for chlorine .
- FT-IR : Identifies nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Nitro groups are prone to photodegradation; store in amber glass at -20°C .
- Humidity : Hydrolytic degradation of the phenoxy-quinoline bond may occur in aqueous environments; use desiccants for long-term storage . Stability assays (HPLC monitoring over 30 days) are recommended to establish shelf-life .
Q. What solubility profiles are critical for in vitro assays?
The compound is lipophilic (logP ~3.5) with limited aqueous solubility. Use co-solvents:
- DMSO : Primary stock solvent (10–50 mM) .
- Surfactants : Polysorbate-80 or Cremophor EL enhance solubility in biological buffers . Confirm absence of solvent interference in bioassays via vehicle controls .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Map interactions between the nitro group and target proteins (e.g., bacterial nitroreductases) .
- QSAR models : Correlate substituent effects (e.g., Cl at C2/C6) with antimicrobial IC₅₀ values .
- DFT calculations : Predict electron-withdrawing effects of nitro groups on reaction intermediates .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial potency may arise from:
- Strain variability : Test against standardized bacterial panels (e.g., ATCC strains) .
- Assay conditions : Standardize inoculum size, growth media, and incubation time .
- Metabolite interference : Use LC-MS to identify degradation products during assays .
Q. How does the nitro group influence redox behavior in mechanistic studies?
- Cyclic voltammetry : Reveals reduction peaks at -0.5 to -0.7 V (vs. Ag/AgCl), indicating nitro-to-amine conversion .
- EPR spectroscopy : Detect radical intermediates during enzymatic reduction . Correlate redox potential with cytotoxicity in hypoxic tumor models .
Q. What strategies optimize regioselectivity in functionalizing the quinoline core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
